4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile
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Overview
Description
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is an organic compound that features a brominated methoxyphenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methylbenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Thioether Formation: The brominated product is then reacted with a thiol compound to form the sulfanyl linkage.
Nitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can act as a nucleophile, while the brominated methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is unique due to the presence of the methyl group on the benzonitrile moiety, which can influence its chemical reactivity and biological activity. The combination of the brominated methoxyphenyl group and the sulfanyl linkage also provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12BrNOS |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-3-methylbenzonitrile |
InChI |
InChI=1S/C15H12BrNOS/c1-10-7-11(9-17)3-6-14(10)19-15-8-12(16)4-5-13(15)18-2/h3-8H,1-2H3 |
InChI Key |
JHEPSQVTNGYOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)SC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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